molecular formula C23H16ClF3N2 B14924242 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B14924242
M. Wt: 412.8 g/mol
InChI Key: CBEXEQJBQFOGOX-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. The presence of chlorine and fluorine atoms in the benzyl and phenyl groups, respectively, makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves several steps. The synthetic route typically starts with the preparation of the benzyl and phenyl precursors, followed by their functionalization with chlorine and fluorine atoms. The key steps include:

    Nitration and Reduction: The initial step involves the nitration of benzyl and phenyl compounds, followed by reduction to obtain the corresponding amines.

    Halogenation: The amines are then subjected to halogenation reactions to introduce chlorine and fluorine atoms.

    Cyclization: The halogenated intermediates undergo cyclization to form the pyrazole ring.

    Final Functionalization:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and infections.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chloro-6-fluorobenzyl)piperazine: This compound shares the benzyl and fluorine substituents but has a piperazine ring instead of a pyrazole ring.

    Fluorinated Pyridines: These compounds have fluorine atoms on a pyridine ring and exhibit different chemical and biological properties.

    Phenylboronic Pinacol Esters: These compounds contain boronic acid esters and are used in drug design and delivery.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClF3N2

Molecular Weight

412.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H16ClF3N2/c1-14-22(15-5-9-17(25)10-6-15)28-29(13-19-20(24)3-2-4-21(19)27)23(14)16-7-11-18(26)12-8-16/h2-12H,13H2,1H3

InChI Key

CBEXEQJBQFOGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F

Origin of Product

United States

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